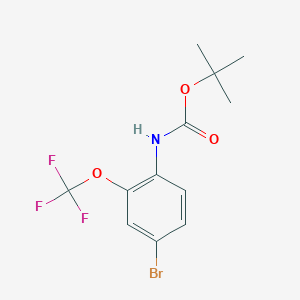
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate is a chemical compound with the molecular formula C12H13BrF3NO2. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate: Contains additional methyl groups and a different substitution pattern.
Uniqueness
tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired.
Propriétés
Formule moléculaire |
C12H13BrF3NO3 |
|---|---|
Poids moléculaire |
356.14 g/mol |
Nom IUPAC |
tert-butyl N-[4-bromo-2-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-8-5-4-7(13)6-9(8)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
NPFNWMISBWBSHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


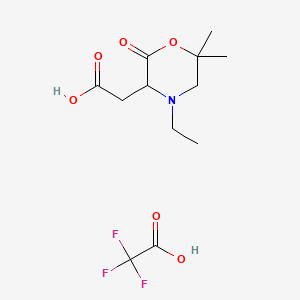
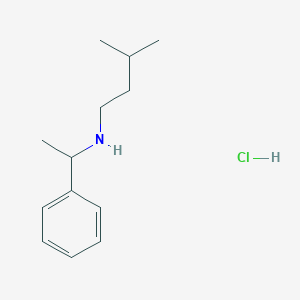
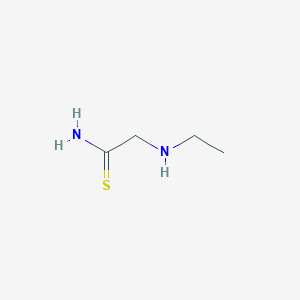
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

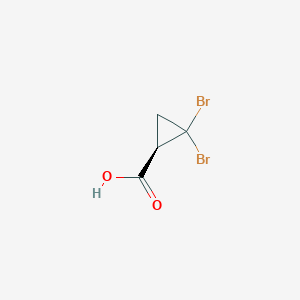

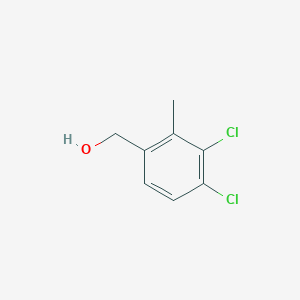
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)

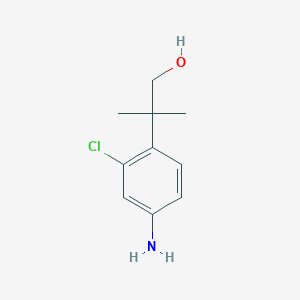

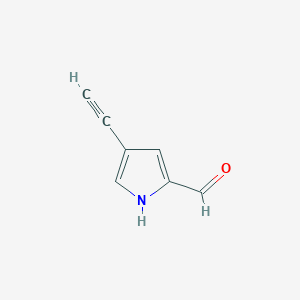
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
